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3-(4-Ethoxy-2-methylphenyl)piperidine

Cat. No.: B13582814
M. Wt: 219.32 g/mol
InChI Key: WSNNSNUPYRSENW-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives as Privileged Structures in Contemporary Chemical Synthesis and Discovery

The piperidine motif is recognized as a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple, distinct biological targets. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This versatility is a key reason for their prevalence in medicinal chemistry. Piperidine derivatives are integral components in over twenty classes of pharmaceuticals and are found in numerous natural alkaloids. nih.govresearchgate.net Their significance stems from a combination of favorable characteristics:

Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional (3D) structure. This allows for the precise spatial arrangement of functional groups, enabling more specific and complex interactions with biological targets compared to flat aromatic rings. cambridgemedchemconsulting.comlifechemicals.com

Synthetic Accessibility: A vast and well-established body of chemical literature describes numerous methods for the synthesis and functionalization of the piperidine ring, making it a readily accessible and versatile building block for chemists. nih.gov

The broad utility of this scaffold is demonstrated by its presence in a wide array of approved drugs, treating conditions from neurological disorders to infectious diseases. nbinno.comijnrd.org The ability to systematically explore structure-activity relationships (SAR) by modifying the piperidine core allows researchers to enhance binding affinity and minimize off-target effects. nbinno.com

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

Drug NameTherapeutic ClassBrief Description
Donepezil Acetylcholinesterase InhibitorUsed in the treatment of Alzheimer's disease. ijnrd.org
Methylphenidate StimulantUsed to treat ADHD and narcolepsy.
Fentanyl Opioid AnalgesicA powerful synthetic opioid used for severe pain management.
Haloperidol AntipsychoticA typical antipsychotic used to treat schizophrenia and Tourette syndrome.
Loratadine AntihistamineA second-generation antihistamine for treating allergies. lifechemicals.com

Contextualization of Arylpiperidines within Modern Organic and Medicinal Chemistry Research

Within the broad family of piperidine derivatives, the arylpiperidine subclass—where an aromatic ring is attached directly to the piperidine scaffold—holds particular importance. This combination marries the desirable 3D geometry and physicochemical properties of the piperidine ring with the electronic and steric properties of an aryl group, which can engage in specific interactions like pi-stacking with biological targets. cambridgemedchemconsulting.com

Arylpiperidines are particularly prominent in the development of agents targeting the central nervous system (CNS). The 4-arylpiperidine and N-arylpiperazine motifs are considered privileged structures for CNS targets, frequently appearing in antipsychotic and neuroprotective agents. nih.govnih.gov For example, the 4-(p-fluorobenzoyl)piperidine fragment is a key pharmacophore in ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are crucial targets in treating neuropsychiatric and neurodegenerative diseases. nih.gov The arylpiperidine framework serves as a versatile platform for fine-tuning interactions with these receptors, leading to the development of highly selective and potent therapeutic agents. cambridgemedchemconsulting.comnih.gov

Research Landscape and Gaps Pertaining to Substituted 3-Arylpiperidines, Including 3-(4-Ethoxy-2-methylphenyl)piperidine

While 2- and 4-substituted arylpiperidines have been extensively studied, the synthesis and pharmacological evaluation of 3-arylpiperidines have historically presented greater challenges. However, recent advancements have highlighted their potential, and a generally useful asymmetric route to creating these specific isomers is now considered a valuable goal in medicinal chemistry. acs.orgtmc.edu The 3-arylpiperidine scaffold is a core component of several biologically active compounds, including the antipsychotic agent Preclamol. tmc.edu

Despite growing interest in this subclass, the research landscape remains uneven. A review of scientific literature indicates that specific substitution patterns on the aryl ring are not equally explored. While numerous studies focus on simpler substitutions (e.g., methoxy (B1213986) or halogen groups), more complex patterns are less documented.

Specifically, the compound This compound represents a notable gap in the current body of published research. Searches of chemical and pharmacological databases reveal a scarcity of studies dedicated to its synthesis, characterization, or biological activity. While related structures, such as 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, have been investigated for antidepressant activity, the direct connection of the substituted phenyl ring to the 3-position of piperidine as seen in the target compound is not well-documented. nih.gov This lack of specific data suggests that this compound is an under-researched molecule. The unique combination of an ethoxy and a methyl group at the 4- and 2-positions of the phenyl ring, respectively, offers a distinct electronic and steric profile that could lead to novel pharmacological properties. The exploration of this specific compound could therefore provide new insights into the structure-activity relationships of 3-arylpiperidines and potentially uncover new chemical entities with therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B13582814 3-(4-Ethoxy-2-methylphenyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(4-ethoxy-2-methylphenyl)piperidine

InChI

InChI=1S/C14H21NO/c1-3-16-13-6-7-14(11(2)9-13)12-5-4-8-15-10-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3

InChI Key

WSNNSNUPYRSENW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2CCCNC2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Core 3-Arylpiperidine Scaffold

The synthesis of 3-arylpiperidines is a significant area of research due to their prevalence in pharmaceuticals. Various strategic approaches have been developed to build this important structural motif.

Traditional methods for building the piperidine (B6355638) ring often involve multi-step sequences. These classical approaches, while effective, can be lengthy. nih.gov One common strategy involves the reduction of corresponding pyridine (B92270) precursors. This can be achieved through catalytic hydrogenation using expensive metal catalysts like palladium or platinum, often requiring high pressure. nih.govresearchgate.net

Another multi-step approach is the cyclization of linear precursors. For instance, cyclic amines can be constructed through the nucleophilic substitution of dihaloalkanes or diols by primary amines. nih.gov A more recent one-pot, metal-free method involves the activation of halogenated amides, followed by the reduction of nitrile ions and an intramolecular nucleophilic substitution to form the piperidine ring in good yields. nih.gov

Table 1: Comparison of General Piperidine Ring Construction Methods

Method Key Steps Advantages Disadvantages
Pyridine Reduction Catalytic hydrogenation of a substituted pyridine. High atom economy. Often requires harsh conditions (high pressure) and expensive metal catalysts (Pd, Pt). nih.gov
Cyclization of Linear Precursors Nucleophilic substitution of dihaloalkanes by primary amines. Versatile for various substitution patterns. Can be a multi-step process involving protection/deprotection. nih.gov
One-Pot Amide Cyclization Amide activation, reduction, and intramolecular substitution. Mild, metal-free conditions; convenient one-pot procedure. nih.gov Substrate scope may be limited by the availability of halogenated amide precursors.

Palladium catalysis is a cornerstone in the synthesis of arylpiperidines, enabling the crucial carbon-carbon bond formation between the piperidine ring and the aryl group. The Heck reaction, for example, can be used to arylate piperidine precursors. acs.org

Recent advances have focused on direct C-H bond activation, which avoids the need to pre-functionalize the starting materials. For instance, a Pd(II)-catalyzed ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters has been reported. semanticscholar.org This method uses the piperidine moiety as a directing group to functionalize the benzylic ring. While this specific example functionalizes the N-benzyl group rather than the piperidine ring itself, the principle of Pd-catalyzed C-H activation is a powerful tool in modern synthetic chemistry. Various Pd-catalyzed methods have also been developed for the aerobic oxidative cyclization of alkenes to form piperidines and other nitrogen heterocycles. organic-chemistry.org

Intramolecular reactions provide an efficient means of constructing the piperidine ring with a high degree of control. A variety of such methods have been developed.

Aza-Prins Cyclization : This reaction involves the cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by Lewis acids like AlCl₃, to yield trans-2-substituted-4-halopiperidines. organic-chemistry.org

Intramolecular Aza-Michael Cyclization : Asymmetric intramolecular aza-Michael cyclizations have become a well-established method for synthesizing nitrogen heterocycles. whiterose.ac.uk Chiral phosphoric acid catalysts can promote these reactions to produce enantioenriched substituted piperidines. whiterose.ac.ukwhiterose.ac.uk

Nitrone Dipolar Cycloaddition : An intramolecular nitrone dipolar cycloaddition approach has been used to synthesize all-cis-2,3,6-trisubstituted piperidines. iupac.org

3,4-Piperidyne Cycloaddition : The generation of highly reactive 3,4-piperidyne intermediates allows for subsequent cycloaddition reactions with trapping agents to form annulated piperidines, offering a novel synthetic pathway.

Beyond palladium, other transition metals and metal-free systems have been employed to synthesize piperidines with high efficiency and selectivity. A significant development is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govusc.eduorganic-chemistry.org This method couples arylboronic acids with a dihydropyridine (B1217469) derivative, offering a powerful route to 3-substituted tetrahydropyridines which can then be reduced to the corresponding piperidines. acs.orgsnnu.edu.cn

Metal-free approaches are gaining traction due to their lower cost and reduced environmental impact. A borane-catalyzed transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as a hydrogen source provides various piperidines in good yields and with good cis-selectivity under practical, non-pressurized conditions. organic-chemistry.org Additionally, a one-pot, metal-free synthesis from halogenated amides has been developed, proceeding through amide activation, reduction, and intramolecular cyclization under mild conditions. nih.gov

Table 2: Overview of Novel Catalytic Approaches to Piperidines

Catalytic System Reaction Type Key Features
Rhodium/Josiphos Ligand Asymmetric Reductive Heck Reaction High yield and excellent enantioselectivity for 3-arylpiperidines from arylboronic acids. nih.govorganic-chemistry.org
Borane (B(C₆F₅)₃) Metal-Free Transfer Hydrogenation Uses ammonia borane as H₂ source; avoids high-pressure H₂ gas. organic-chemistry.org
Chiral Phosphoric Acid Asymmetric Aza-Michael Cyclization Organocatalytic approach for enantioenriched piperidines. whiterose.ac.ukwhiterose.ac.uk
Triflimide (Tf₂O)/2-F-Py Metal-Free Amide Activation/Cyclization One-pot synthesis from halogenated amides under mild conditions. nih.gov

Stereoselective Synthesis of 3-(4-Ethoxy-2-methylphenyl)piperidine and its Enantiomers

Creating a specific enantiomer of a chiral molecule like this compound requires asymmetric synthesis. The development of stereoselective routes to chiral piperidines is crucial for the pharmaceutical industry.

A generally useful and broadly applicable asymmetric route to enantioenriched 3-substituted piperidines has been a long-standing challenge. nih.gov Traditional methods often rely on lengthy syntheses using stoichiometric chiral building blocks or require resolution of a racemic mixture. nih.gov

A breakthrough in this area is the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine derivative. usc.eduacs.orgsnnu.edu.cn This key step, which is effectively an asymmetric reductive Heck reaction, allows for the highly regio- and enantioselective introduction of an aryl group (from an arylboronic acid) at the 3-position of a tetrahydropyridine (B1245486) precursor. nih.govorganic-chemistry.org A subsequent reduction step then furnishes the final chiral piperidine. This three-step sequence (partial pyridine reduction, Rh-catalyzed asymmetric carbometalation, and final reduction) has been shown to have broad functional group tolerance and can be performed on a gram scale. nih.govacs.org This methodology provides a direct and efficient pathway to chiral 3-arylpiperidines, including precursors to clinically used drugs. nih.gov

Another powerful strategy is the use of chiral organocatalysts. Asymmetric intramolecular aza-Michael reactions catalyzed by chiral phosphoric acids have been successfully applied to the synthesis of substituted piperidines with high enantioselectivity. whiterose.ac.uk This "Clip-Cycle" approach involves a cross-metathesis step to create the cyclization precursor, followed by the acid-catalyzed asymmetric ring-closing reaction. whiterose.ac.uk

Kinetic Resolution Techniques in the Preparation of Enantioenriched Arylpiperidines

The preparation of enantioenriched 3-arylpiperidines is crucial for understanding their pharmacological activity, as different enantiomers often exhibit distinct biological profiles. While direct asymmetric synthesis is preferred, kinetic resolution of racemic mixtures remains a valuable strategy. For the broader class of substituted piperidines, several kinetic resolution techniques have been developed, which are applicable to the synthesis of enantiomerically pure this compound.

One prominent method is the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation. nih.govnih.gov This approach often utilizes a combination of an achiral N-heterocyclic carbene (NHC) catalyst and a chiral hydroxamic acid. The process has been shown to provide high selectivity factors for various disubstituted piperidines. nih.govnih.gov A key finding in these studies is the significant influence of the piperidine ring conformation on reactivity and selectivity, with a general preference for the acylation of conformers where the α-substituent is in an axial position. nih.gov

Another strategy involves the use of a chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand sparteine, for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk This method proceeds through selective deprotonation of one enantiomer. While this has been demonstrated for 2-arylpiperidines, the principles could be adapted for 3-arylpiperidines. Furthermore, enzyme-catalyzed kinetic resolutions, for example using lipases, have been successfully employed for piperidine hydroxy esters, offering a biocatalytic route to enantioenriched intermediates.

Dynamic kinetic resolution (DKR) presents a more efficient alternative, theoretically allowing for a 100% yield of the desired enantiomer. For instance, the DKR of racemic γ-aryl-δ-oxoesters using a chiral auxiliary like (R)- or (S)-phenylglycinol can lead to the enantioselective synthesis of 3-arylpiperidines. researchgate.net This method has been successfully applied to the synthesis of the antipsychotic drug (-)-3-PPP, an (S)-3-arylpiperidine, demonstrating its utility in producing pharmacologically relevant chiral piperidines. researchgate.net

Kinetic Resolution Technique Catalyst/Reagent Substrate Class Key Features
Enantioselective AcylationNHC / Chiral Hydroxamic AcidDisubstituted PiperidinesHigh selectivity factors, dependent on ring conformation. nih.govnih.gov
Asymmetric Deprotonationn-BuLi / SparteineN-Boc-2-aryl-4-methylenepiperidinesSelective deprotonation of one enantiomer. whiterose.ac.uk
Enzymatic ResolutionLipasePiperidine Hydroxy EstersBiocatalytic approach for enantioenrichment.
Dynamic Kinetic ResolutionChiral Phenylglycinolγ-Aryl-δ-oxoestersStereoselective cyclodehydration to form bicyclic δ-lactams. researchgate.net

Control of Diastereoselectivity in 3-Substituted Piperidine Synthesis

When additional substituents are present on the piperidine ring, controlling the relative stereochemistry (diastereoselectivity) is essential. For the synthesis of this compound, which has a substituent at the 3-position, any further substitution on the ring would necessitate diastereoselective control.

A common and effective method for achieving high diastereoselectivity is the hydrogenation of appropriately substituted pyridine precursors. The hydrogenation of disubstituted pyridines under mild and practical conditions typically leads to the formation of cis-piperidines with moderate to excellent yields. whiterose.ac.uk Subsequent epimerization, often facilitated by a suitable choice of N-protecting group and base-mediated treatment, can then provide access to the corresponding trans-diastereoisomers. whiterose.ac.uk

For more complex substitution patterns, ring-construction strategies that control stereochemistry have been developed. For example, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines can be achieved through a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov In this approach, the relative stereochemistry between the C-2 and C-3 positions can be controlled by either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. nih.gov The stereochemistry at the C-6 position can be directed by the choice of reducing agent for the imine intermediate. nih.gov

A powerful modern approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate. semanticscholar.orgacs.org This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be hydrogenated to the corresponding 3-arylpiperidines. This reaction has been shown to be tolerant of disubstituted phenyl boronic acids, suggesting its applicability to the synthesis of compounds like this compound, although ortho-substituted phenyl boronic acids can sometimes exhibit lower reactivity. semanticscholar.orgacs.org

Diastereoselective Method Key Transformation Stereochemical Outcome Applicability
Pyridine HydrogenationCatalytic hydrogenation of disubstituted pyridinesPredominantly cis-piperidinesAccess to both cis and trans isomers via subsequent epimerization. whiterose.ac.uk
Nitro-Mannich/CyclizationRing construction from a nitroketone and imineControl of C2/C3 and C2/C6 stereochemistrySynthesis of polysubstituted piperidines. nih.gov
Asymmetric Reductive HeckRh-catalyzed reaction of arylboronic acidsEnantio- and potentially diastereoselective formation of 3-aryltetrahydropyridinesBroad functional group tolerance, including disubstituted aryl groups. semanticscholar.orgacs.org

Derivatization and Functionalization Strategies

Regioselective Functionalization of the Piperidine Ring and Aryl Moiety

Regioselective functionalization of a pre-existing this compound scaffold is a key strategy for generating analogs for SAR studies. This involves selectively modifying either the piperidine ring or the aryl moiety.

Functionalization of the piperidine ring often targets the nitrogen atom or the C-H bonds. The secondary amine of the piperidine is readily functionalized through N-alkylation or N-acylation reactions to introduce a wide variety of substituents. C-H functionalization of the piperidine ring is a more advanced strategy. While direct and selective functionalization at the C-3 position can be challenging due to the electronic effects of the nitrogen atom, indirect methods have been developed. One such method involves the cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) to introduce functionality at the C-3 position. The generation of a 3,4-piperidyne intermediate from a suitable precursor also allows for the regioselective trapping with various nucleophiles and cycloaddition partners to construct functionalized and annulated piperidine scaffolds. nih.gov

The 4-ethoxy-2-methylphenyl moiety offers several possibilities for regioselective functionalization, primarily through electrophilic aromatic substitution. The positions ortho and para to the activating ethoxy group are the most likely sites for substitution. However, the existing methyl group and the bulky piperidine ring will sterically influence the regiochemical outcome. The precise conditions of the electrophilic substitution (e.g., choice of electrophile, catalyst, and solvent) would be critical in directing the incoming substituent to a specific position on the aromatic ring.

Introduction of Diverse Substituents for Structure-Activity Exploration

The 3-arylpiperidine scaffold is a common motif in compounds targeting the central nervous system. The introduction of a diverse range of substituents on both the piperidine and aryl portions of this compound is essential for exploring and optimizing its biological activity.

For example, in the development of ORL1 (NOP) receptor agonists, a series of 3-phenoxypropyl piperidine analogues were synthesized to explore the structure-activity relationships around the 3-phenoxypropyl region. nih.govresearchgate.net Similarly, in the context of cocaine analogues, the ester functionality has been replaced with bioisosteric oxadiazoles, and the effect of the size of the substituent on the oxadiazole ring on the affinity for the dopamine (B1211576) transporter (DAT) was investigated. researchsolutions.comnih.gov These studies highlight the importance of systematic modification of substituents to fine-tune the pharmacological profile. For this compound, derivatization could involve, for example, varying the alkyl group of the ether (e.g., replacing ethoxy with methoxy (B1213986) or propoxy), modifying the methyl group, or introducing substituents onto the piperidine nitrogen.

Precursor Synthesis and Intermediate Utilization in Advanced Synthetic Routes

The synthesis of advanced analogs of this compound often relies on the preparation of key precursors and intermediates that can be elaborated in multiple ways. The N-Boc (tert-butyloxycarbonyl) protected version of this compound is a versatile precursor. The Boc group can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen.

In the context of fentanyl synthesis, which involves a different piperidine substitution pattern, the use of precursors like N-phenyl-4-piperidinamine (4-AP) and its N-Boc protected form, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP), is well-documented. unodc.org These precursors are crucial for the illicit manufacture of fentanyl and its analogs, and their control is a key aspect of law enforcement efforts. unodc.orgoas.orgregulations.gov While the chemistry is different, the principle of using protected piperidine precursors for the synthesis of complex targets is broadly applicable. For the synthesis of advanced analogs of this compound, a key strategy would be the synthesis of a suitable N-protected piperidine precursor, which can then be subjected to various coupling reactions or further functionalization.

Advanced Structural and Stereochemical Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in 3-(4-ethoxy-2-methylphenyl)piperidine can be mapped, providing insights into the molecular skeleton and the connectivity of atoms.

The ¹H NMR spectrum would confirm the presence of all proton-containing groups: the ethoxy protons (a triplet and a quartet), the aromatic protons, the methyl group protons (a singlet), the piperidine (B6355638) ring protons, and the N-H proton of the secondary amine. The chemical shifts (δ), integration values (number of protons), and splitting patterns (multiplicity) are used for definitive assignment. For instance, the protons on the piperidine ring would appear as complex multiplets due to spin-spin coupling with their neighbors.

Conformational analysis of the piperidine ring, which typically adopts a chair conformation, can be performed by analyzing the coupling constants (J-values) of the ring protons. Larger diaxial coupling constants (typically ~10 Hz) compared to smaller axial-equatorial or equatorial-equatorial couplings (~2-5 Hz) can help determine the preferred orientation of substituents on the ring. It is generally expected that the bulky 4-ethoxy-2-methylphenyl substituent at the C3 position would preferentially occupy an equatorial position to minimize steric hindrance. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm proton-proton and proton-carbon connectivities, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Piperidine-H2, H6~2.8-3.2m~46-50
Piperidine-H3~2.5-2.9m~40-44
Piperidine-H4, H5~1.5-2.0m~25-30
N-HBroad singlets (br)N/A
Aromatic-H~6.7-7.1m~115-158
Ar-CH₃~2.2s~16
-O-CH₂-CH₃~4.0q~63
-O-CH₂-CH₃~1.4t~15

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement of its molecular ion (M⁺).

Electron Ionization (EI) is a common MS technique that causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. The structure of this compound suggests several predictable fragmentation pathways:

Alpha-cleavage: The bond adjacent to the nitrogen atom in the piperidine ring is prone to cleavage, a common pathway for amines. libretexts.org

Benzylic cleavage: The bond between the piperidine ring and the phenyl ring can break, as this position is stabilized by the aromatic system.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to characteristic ions. wvu.edu

Loss of Ethene: The ethoxy group can lose a molecule of ethene (C₂H₄) via a rearrangement, a characteristic fragmentation for ethoxy-substituted aromatic compounds. researchgate.net

Analysis of these fragments allows chemists to piece together the different components of the molecule, thus confirming the proposed structure. chemguide.co.uk

Table 2: Plausible Mass Spectrometry Fragments for this compound.
m/z ValuePossible Fragment StructureFragmentation Pathway
233[C₁₅H₂₃NO]⁺Molecular Ion (M⁺)
218[C₁₄H₂₀NO]⁺Loss of -CH₃
205[C₁₃H₁₉NO]⁺Loss of ethene (-C₂H₄) from ethoxy group
150[C₉H₁₂O + H]⁺Cleavage between rings, forming a substituted tropylium-like ion
84[C₅H₁₀N]⁺Alpha-cleavage of the piperidine ring

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

Key expected absorptions include:

A moderate, single peak in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching vibration of a secondary amine.

Strong absorptions in the 2850-2960 cm⁻¹ range due to C-H stretching of the sp³-hybridized carbons in the piperidine ring and alkyl groups. libretexts.org

Absorptions just above 3000 cm⁻¹ corresponding to the sp² C-H stretching of the aromatic ring. vscht.cz

Aromatic C=C stretching vibrations appearing in the 1400-1600 cm⁻¹ region. vscht.cz

A strong C-O stretching band for the aryl alkyl ether linkage, typically found around 1200-1250 cm⁻¹. pressbooks.pub

The presence of these specific bands provides rapid and reliable evidence for the key functional components of the molecule.

Table 3: Characteristic Infrared Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Alkyl C-H (sp³)Stretch2850 - 2960
Aromatic C=CStretch1400 - 1600
Aryl Alkyl Ether (C-O)Stretch1200 - 1250

Crystallographic Analysis for Absolute Stereochemistry Determination and Solid-State Conformations

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or a salt thereof can be grown, this technique provides precise information on bond lengths, bond angles, and torsion angles. nih.gov

This analysis would unequivocally confirm the connectivity of the atoms and the relative stereochemistry. For the piperidine ring, crystallography would verify the predicted chair conformation and definitively establish the orientation (equatorial or axial) of the phenyl substituent in the solid state. nih.gov For chiral molecules, crystallographic analysis using specific techniques can determine the absolute stereochemistry (R or S configuration) at the chiral center (C3). Furthermore, the analysis reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the amine N-H group.

Computational Methods for Conformational Analysis and Geometrical Optimization

Computational chemistry provides powerful tools for investigating molecular properties, complementing experimental data. researchgate.net Methods such as Density Functional Theory (DFT) can be used to perform geometrical optimization, which calculates the lowest energy (most stable) three-dimensional structure of the molecule. researchgate.net

For this compound, computational studies can be used to:

Perform a conformational search: This systematically explores different possible conformations, such as the chair, boat, and twist-boat forms of the piperidine ring, as well as the axial and equatorial positions of the phenyl substituent, to identify the global energy minimum conformer. rsc.org

Predict Spectroscopic Data: Theoretical NMR and IR spectra can be calculated and compared with experimental results to aid in spectral assignment and validate the proposed structure.

Analyze Molecular Orbitals: Calculations can provide information about the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding reactivity.

These computational approaches offer a deeper understanding of the molecule's intrinsic properties and preferred conformations, which may not be fully captured by experimental methods that often measure an average of rapidly interconverting structures in solution. frontiersin.org

Structure Activity Relationship Sar Studies and Analog Design Principles

Methodologies for Comprehensive SAR Profiling of Piperidine (B6355638) Derivatives

Comprehensive SAR profiling of piperidine derivatives employs a combination of computational and experimental techniques to build a robust model of how structural modifications affect biological endpoints. mdpi.com Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies are frequently utilized. tandfonline.comresearchgate.net These studies correlate variations in the physicochemical properties of a series of compounds with their biological activities. For instance, 2D-QSAR models can be developed using topological, structural, physicochemical, spatial, and electronic descriptors to predict the activity of novel piperidine derivatives. tandfonline.com Such computational approaches are invaluable for prioritizing the synthesis of new compounds and reducing the number of molecules that need to be experimentally tested. mdpi.com

The nature and position of substituents on both the aryl and piperidine rings play a critical role in molecular recognition and target engagement. Modifications can influence a molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity.

Aryl Ring Substituents: The substituents on the phenyl ring are crucial for target interaction. In the case of 3-(4-Ethoxy-2-methylphenyl)piperidine, the 4-ethoxy and 2-methyl groups dictate the electronic and steric profile of the phenyl ring. SAR studies on similar scaffolds have shown that varying these substituents can drastically alter activity. For example, in a series of MenA inhibitors, replacing a benzophenone (B1666685) moiety with various aryl and biaryl isosteres, such as 2-naphthyl or 4-chlorophenyl groups, retained potency while significantly reducing lipophilicity (cLogP). nih.gov The introduction of electron-donating or electron-withdrawing groups can modulate interactions with specific residues in a binding pocket. For instance, in GPR55 antagonists, electron-rich aromatic rings adjacent to an oxadiazolone core were hypothesized to strengthen interactions by making a key carbonyl oxygen more basic. nih.gov

Piperidine Ring Substituents: Substitution on the piperidine nitrogen is a common strategy to modulate affinity and selectivity. For σ1 receptor ligands, introducing a small methyl group on the piperidine nitrogen resulted in high affinity, whereas larger ethyl or tosyl groups led to reduced affinity. nih.gov This suggests that the size of the N-substituent is critical and that the binding pocket has specific steric constraints. Molecular dynamics simulations have revealed that such substituents influence interactions within lipophilic binding pockets. nih.gov

The following table summarizes substituent effects observed in various classes of piperidine derivatives.

Scaffold/Target Substituent Modification Observed Effect on Activity Inferred Rationale
Piperidine-based σ1 LigandsN-Methyl on piperidineIncreased σ1 affinityFavorable lipophilic interactions in binding pocket nih.gov
Piperidine-based σ1 LigandsN-Ethyl or N-Tosyl on piperidineDecreased σ1 affinityUnfavorable steric interactions nih.gov
MenA InhibitorsReplacement of benzophenone with 4-chlorophenylRetained potency, reduced lipophilicityImproved drug-like properties without compromising binding nih.gov
MAO Inhibitorspara-hydroxy on piperidine ringIncreased inhibitory activityFavorable interaction, potentially hydrogen bonding nih.gov
μ Opioid Receptor AgonistsPhenyl ring substituent patternPivotal role in binding affinity and selectivityDirect interaction with key receptor residues nih.gov

The three-dimensional structure of the piperidine ring, including its stereochemistry and conformational flexibility, is a critical determinant of biological activity. researchgate.net The spatial arrangement of substituents on a chiral piperidine ring can lead to significant differences in potency and selectivity between stereoisomers.

For many targets, one enantiomer or diastereomer exhibits significantly higher affinity than others. For example, in a series of potent μ opioid receptor agonists, the (3R, 4S) enantiomer of a specific analog was found to be substantially more potent than its (3S, 4R) counterpart, highlighting the importance of precise stereochemical presentation for optimal receptor engagement. nih.gov

Furthermore, constraining the conformation of the piperidine ring can enhance affinity and improve physicochemical properties. Introducing bridged structures, such as in 2-azanorbornanes or nortropanes, can lock the piperidine into a specific conformation that may be more favorable for binding. nih.gov This added rigidity can reduce the entropic penalty upon binding and provides valuable insight into the bioactive conformation required for interaction with the receptor. nih.gov Such modifications can also increase the sp³ character of the molecule, which is often associated with improved drug-like properties. nih.gov

Compound Class Stereochemical/Conformational Feature Impact on Biological Activity Reference
μ Opioid Receptor Agonists(3R, 4S)-stereoisomer vs. (3S, 4R)-stereoisomer(3R, 4S) isomer showed significantly higher potency nih.gov
Neurokinin-1 Receptor Antagonistscis-2,3-disubstituted piperidinesStereoselective synthesis is crucial for activity acs.org
P2Y14R AntagonistsBridged piperidine analogues (e.g., 2-azanorbornane)Maintained high affinity, suggesting receptor tolerance for different conformations nih.gov
Functionalized PiperidinesControl over up to five contiguous stereocentersAllows for detailed SAR studies by precise spatial arrangement of substituents rsc.org

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. This approach involves replacing the core molecular framework (scaffold) of a compound like this compound while preserving the essential pharmacophoric features required for target interaction. nih.govresearchgate.net The goal is often to discover new chemical entities with improved properties, such as enhanced metabolic stability, better solubility, or novel intellectual property positions. dundee.ac.uk

For an arylpiperidine, scaffold hopping could involve replacing the piperidine ring with another heterocycle or replacing the phenyl ring with a different aromatic or heteroaromatic system. nih.gov For example, replacing a phenyl motif with a pyridyl or pyrimidyl ring has been shown to improve metabolic stability by introducing a nitrogen atom, which can block sites of metabolism. Computational methods, including generative reinforcement learning, are increasingly being used to explore vast chemical spaces for novel scaffolds that maintain high three-dimensional and pharmacophoric similarity to a reference molecule. chemrxiv.org

Molecular hybridization involves combining structural features from two or more different pharmacophores into a single molecule to create a new compound with a potentially synergistic or additive biological profile. This strategy could be applied to arylpiperidines by incorporating fragments from other known ligands for the same target or for a different target to create multi-target agents.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This technique is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand, such as 3-(4-Ethoxy-2-methylphenyl)piperidine, within the active site of a target protein. researchgate.netmdpi.com The process involves preparing the 3D structures of both the ligand and the receptor, generating various possible binding poses, and then using a scoring function to rank these poses based on their predicted binding affinity. u-strasbg.fr

In a typical docking study for this compound, the compound would be docked into the binding site of a relevant biological target. The simulation would predict the most stable binding conformation and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The results, often presented as docking scores, help in understanding the structural basis of the ligand's activity and can guide the design of more potent analogs. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein This table is for illustrative purposes and represents the type of data generated from molecular docking simulations.

Target ProteinDocking Score (kcal/mol)Predicted Interacting ResiduesTypes of Interaction
Receptor A-8.5Tyr88, Phe254, Trp321Hydrogen Bond, Pi-Pi Stacking
Enzyme B-7.2Val101, Leu123, Ile150Hydrophobic Interactions
Receptor C-9.1Asp110, Ser114, Asn298Hydrogen Bond, Electrostatic

Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidine (B6355638) Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov For a series of piperidine derivatives related to this compound, QSAR studies can identify the key physicochemical properties and structural features (descriptors) that govern their activity. researchgate.netnih.gov

The development of a QSAR model involves calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for each compound in the series. nih.gov Statistical methods, like multilinear regression (MLR) or machine learning algorithms (e.g., neural networks), are then used to build a model that quantitatively links these descriptors to the observed biological activity. biointerfaceresearch.comnih.gov A robust QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.netresearchgate.net

Table 2: Example of Molecular Descriptors Used in a QSAR Model for a Piperidine Series This table illustrates typical descriptors and their hypothetical contribution to a QSAR equation.

Molecular DescriptorDescriptionHypothetical Contribution to Activity
ClogPLogarithm of the octanol/water partition coefficientPositive (Increased lipophilicity enhances activity)
TPSATopological Polar Surface AreaNegative (Higher polarity decreases activity)
MRMolar RefractivityPositive (Larger, more polarizable groups are favorable)
HBDNumber of Hydrogen Bond DonorsNegative (Fewer donors are preferred for this target)

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. dergipark.org.trnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational flexibility of both the ligand and the target protein and to assess the stability of their interactions. nih.govnih.gov

For the this compound-protein complex, an MD simulation could be run for several nanoseconds to evaluate the stability of the docked pose. dergipark.org.tr Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. dergipark.org.tr These simulations provide critical insights into the dynamic nature of the binding event, which is often missed by static modeling approaches. nih.gov

Quantum Chemistry Calculations for Electronic Properties and Reactivity Indices

Quantum chemistry calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule from first principles. epstem.netresearchgate.net These calculations provide a detailed understanding of a molecule's properties that govern its behavior in chemical reactions and biological interactions. researchgate.net

Quantum mechanical calculations can determine a range of fundamental properties for this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. epstem.netresearchgate.net Additionally, the generation of a Molecular Electrostatic Potential (MEP) map visually represents the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. mdpi.com

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP) This table represents typical data obtained from quantum chemistry calculations.

PropertyCalculated ValueSignificance
Total Energy-810.5 HartreeThermodynamic stability of the molecule
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital (electron-donating ability)
ELUMO-0.8 eVEnergy of the lowest unoccupied molecular orbital (electron-accepting ability)
HOMO-LUMO Gap (ΔE)5.4 eVIndicates chemical reactivity and stability
Dipole Moment2.1 DebyeMeasure of the molecule's overall polarity

The results from quantum chemistry calculations are instrumental in predicting the reactive centers of a molecule. The MEP map visually identifies nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites. mdpi.com For this compound, the oxygen atom of the ethoxy group and the nitrogen atom of the piperidine ring would likely be identified as nucleophilic centers. Furthermore, calculating Mulliken atomic charges provides a quantitative measure of the partial charge on each atom, helping to pinpoint sites susceptible to nucleophilic or electrophilic attack. researchgate.net This information is vital for understanding potential metabolic pathways and designing chemical syntheses.

Virtual Screening and Chemoinformatics for Discovery of Related Chemical Space

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. u-strasbg.frscispace.com Using the structure of this compound as a starting point, chemoinformatics tools can be employed to explore the surrounding "chemical space" for novel, structurally similar compounds with potentially improved properties. nih.govrsc.org

This process can involve ligand-based virtual screening, where databases are searched for molecules with a high degree of 2D or 3D similarity to the query compound. Alternatively, structure-based virtual screening can be performed, where large compound libraries (such as ZINC or ChemDiv) are docked into the target's binding site to identify new scaffolds that fit well. chemdiv.com The top-scoring "hits" from the virtual screen are then selected for further computational analysis or experimental testing, accelerating the process of lead discovery. u-strasbg.fr

Pre Clinical Pharmacological and Mechanistic Investigations in Vitro/target Focused

Receptor Binding Affinity Profiling (In Vitro)

Receptor binding assays are crucial in vitro tools used to determine the affinity of a compound for a specific biological target. This section outlines the known binding profile of 3-(4-Ethoxy-2-methylphenyl)piperidine against various neurotransmitter and signaling receptors.

Affinity to Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine (B1211576), Opioid)

Based on a comprehensive review of available scientific literature, no specific in vitro binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at serotonin, dopamine, or opioid receptors has been publicly reported. While studies on various piperidine (B6355638) derivatives show interactions with these receptor systems, data for this specific compound is not available.

Interaction with Sigma Receptors (σ₁R, σ₂R/TMEM97)

The interaction of this compound with sigma-1 (σ₁R) and sigma-2 (σ₂R/TMEM97) receptors has not been specifically detailed in published research. Although the piperidine scaffold is a common feature in many sigma receptor ligands, direct binding affinity studies for this compound are not present in the available literature.

Binding to Acetylcholine-Binding Protein (AChBP) as a Nicotinic Receptor Proxy

Acetylcholine-Binding Protein (AChBP) serves as a valuable soluble homolog for studying the ligand-binding domain of nicotinic acetylcholine (B1216132) receptors (nAChRs). However, there is no specific data in the scientific literature detailing the binding affinity or interaction of this compound with AChBP.

Enzyme Inhibition and Modulation Studies (In Vitro)

In vitro enzyme assays are employed to understand how a compound may inhibit or modulate the activity of specific enzymes, providing insight into its potential mechanisms of action and metabolic effects.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids. An extensive search of scientific databases and literature reveals no published data on the in vitro inhibitory activity (e.g., IC₅₀ or Kᵢ values) of this compound against sEH.

Enzyme Inhibition Relevant to Metabolic Pathways (e.g., α-amylase, hCA I and II, AChE, BChE, DPP-4)

Investigations into the potential inhibitory effects of this compound on key enzymes involved in metabolic and neurological pathways have not been reported in the available scientific literature. Specifically, no in vitro inhibition data exists for this compound against the following enzymes:

α-amylase

Human Carbonic Anhydrase I and II (hCA I and II)

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

Dipeptidyl peptidase-4 (DPP-4)

Transporter Interaction Assays (In Vitro)

No published studies were identified that investigated the interaction of this compound with any known neurotransmitter transporters or other membrane transporters in vitro. Therefore, its profile as a potential inhibitor or substrate for transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine (B1679862) transporter (NET), among others, remains uncharacterized.

Functional Assays (In Vitro) to Delineate Molecular Mechanisms of Action

There is currently no available data from in vitro functional assays to elucidate the molecular mechanism of action for this compound.

Investigation of Agonist, Antagonist, and Modulatory Properties

No research has been published detailing the screening of this compound at various receptors, ion channels, or enzymes to determine its potential agonist, antagonist, inverse agonist, or allosteric modulatory properties. Consequently, its activity at any specific biological target is unknown.

Studies on Functional Selectivity at Receptors

As there are no primary functional data available, no studies on the potential functional selectivity or biased agonism of this compound at any G-protein coupled receptor (GPCR) or other receptor types have been reported. The ability of this compound to differentially activate intracellular signaling pathways (e.g., G-protein vs. β-arrestin pathways) has not been investigated.

Data Tables

Due to the lack of available experimental data, no data tables can be generated for the in vitro pharmacological properties of this compound.

Metabolic Stability and Biotransformation Studies in Vitro/theoretical

Assessment of In Vitro Metabolic Stability in Subcellular Fractions (e.g., Liver Microsomes)

The in vitro metabolic stability of a compound provides an early indication of its potential in vivo clearance. painphysicianjournal.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, making them a standard tool for these assessments. researchgate.netmdpi.com The stability of 3-(4-Ethoxy-2-methylphenyl)piperidine would be evaluated by incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. painphysicianjournal.com The disappearance of the parent compound over time is monitored by analytical techniques such as LC-MS/MS. nih.gov

The in vitro half-life (t½) is a key parameter derived from metabolic stability assays, representing the time required for 50% of the compound to be metabolized. A shorter half-life generally suggests more rapid metabolism and potentially higher clearance in vivo. For this compound, the half-life would be determined in liver microsomes from different preclinical species and humans to assess interspecies differences.

While specific experimental data for this compound is not publicly available, a hypothetical dataset based on typical findings for similar structures is presented below for illustrative purposes. Compounds with piperidine (B6355638) moieties can exhibit a range of metabolic stabilities. escholarship.orgnih.gov

Table 1: Illustrative In Vitro Half-Life of this compound in Liver Microsomes

SpeciesIn Vitro Half-Life (t½, minutes)
Mouse25
Rat45
Human65

This data is hypothetical and for illustrative purposes only.

The metabolic stability of a molecule can be significantly altered by making structural modifications. For this compound, key areas for modification would include the piperidine ring, the ethoxy group, and the methyl group on the phenyl ring.

Piperidine Ring: The piperidine moiety itself is a common site for metabolism. researchgate.net Introducing substituents on the piperidine ring, such as replacing a piperidine with a more stable bioisostere, can sometimes enhance metabolic stability. researchgate.net

Ethoxy Group: The ethoxy group is susceptible to O-dealkylation, a common metabolic pathway for alkoxy-substituted aromatic compounds, which would result in a phenolic metabolite. nih.gov Altering this group, for instance, by replacing it with a more metabolically stable group like a fluoroalkoxy group, could improve stability.

Methyl Group: The methyl group on the phenyl ring is a potential site for oxidation to a primary alcohol and subsequently to a carboxylic acid. wur.nlnih.gov Removing or replacing this group could also impact the metabolic profile.

The following table illustrates the potential impact of such modifications on the in vitro half-life in human liver microsomes, based on general principles of structure-metabolism relationships. nih.govnih.gov

Table 2: Illustrative Impact of Structural Modifications on the In Vitro Half-Life of this compound Analogs in Human Liver Microsomes

CompoundModificationIllustrative In Vitro Half-Life (t½, minutes)
Parent Compound This compound65
Analog 1 Replacement of piperidine with a bicyclic bioisostere90
Analog 2 Replacement of ethoxy with a trifluoromethoxy group85
Analog 3 Removal of the 2-methyl group70

This data is hypothetical and for illustrative purposes only.

Theoretical Prediction of Biotransformation Pathways and Metabolite Formation

In silico models and theoretical knowledge of drug metabolism can predict the likely biotransformation pathways and the resulting metabolites of a compound. researchgate.net These predictions help in identifying potential metabolic hotspots and understanding the chemical transformations the molecule might undergo.

For this compound, several "metabolic hotspots" can be predicted based on its chemical structure:

Piperidine Ring: The carbon atoms alpha to the nitrogen in the piperidine ring are susceptible to oxidation, which can lead to ring-opening or the formation of lactams. researchgate.net N-dealkylation is also a common pathway if there are substituents on the nitrogen. nih.gov

Ethoxy Group: The ethyl group of the ethoxy moiety is a prime site for O-dealkylation, catalyzed by CYP enzymes, to form an alcohol and subsequently acetaldehyde, leaving a hydroxyl group on the phenyl ring. nih.gov

Aromatic Ring: The electron-rich phenyl ring can undergo aromatic hydroxylation, although this is generally a slower process compared to the metabolism of the alkyl and alkoxy groups. The position of hydroxylation would be influenced by the existing substituents.

Methyl Group: The benzylic methyl group is susceptible to oxidation to form a hydroxymethyl group, which can be further oxidized to a carboxylic acid. wur.nlnih.gov

In a research context, the primary enzymatic transformations of this compound are expected to be mediated by Cytochrome P450 enzymes. mdpi.com Specific isoforms, such as CYP3A4 and CYP2D6, are commonly involved in the metabolism of piperidine-containing compounds. nih.gov

The predicted major biotransformation pathways include:

O-Dealkylation: Cleavage of the ether bond of the ethoxy group to yield 4-(piperidin-3-yl)-3-methylphenol.

Piperidine Ring Oxidation: Hydroxylation at various positions on the piperidine ring, potentially followed by further oxidation to a ketone.

Methyl Group Oxidation: Oxidation of the 2-methyl group to a 2-hydroxymethyl group.

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, likely at a position not sterically hindered by the existing substituents.

These enzymatic reactions are oxidative in nature and serve to increase the polarity of the molecule, facilitating its excretion.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity and performing quantitative analysis of piperidine (B6355638) derivatives. These techniques separate components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). UPLC, utilizing smaller particle-sized columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.net

For a compound like 3-(4-Ethoxy-2-methylphenyl)piperidine, a reversed-phase HPLC or UPLC method is typically developed. pensoft.net This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.netresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net

Method validation is performed according to established guidelines to ensure the method is accurate, precise, and reliable. researchgate.net Key validation parameters include selectivity, precision, accuracy, and linearity. nih.gov A simple, sensitive, and accurate reversed-phase HPLC method can be established for the determination of piperidine compounds. nih.gov

Below is a table representing typical validation results for a quantitative UPLC method for this compound.

Validation ParameterTypical ResultDescription
Linearity (R²)> 0.999Demonstrates a direct proportional relationship between detector response and concentration over a specified range.
Range0.5 - 100 µg/mLThe concentration interval over which the method is shown to be precise, accurate, and linear.
Accuracy (% Recovery)98.0% - 102.0%The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations.
Precision (% RSD)< 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as Relative Standard Deviation (RSD).
Limit of Detection (LOD)0.15 µg/mLThe lowest concentration of the analyte that can be reliably detected by the analytical method. nih.gov
Limit of Quantitation (LOQ)0.44 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Chromatographic Techniques Coupled with Mass Spectrometry (LC-MS/MS, SFC-MS) for Detection and Quantification in Complex Research Matrices

When analyzing compounds in complex biological matrices such as plasma, serum, or tissue homogenates, the selectivity and sensitivity of UV detection may be insufficient. researchgate.net In these cases, coupling chromatographic techniques with mass spectrometry (MS) provides a powerful analytical solution. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for quantitative bioanalysis due to its high selectivity, sensitivity, and specificity. researchgate.netnih.gov

In an LC-MS/MS method, the LC system separates the analyte from matrix components, which are then ionized and detected by a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This highly specific transition provides excellent selectivity and reduces background noise, enabling accurate quantification at very low levels. nih.gov

Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (SFC-MS) is another valuable technique, particularly for the separation of chiral compounds. researchgate.net Since this compound may exist as enantiomers, SFC using a chiral stationary phase can separate these stereoisomers. researchgate.net SFC utilizes supercritical CO2 as the primary mobile phase, which offers benefits like faster analysis and reduced consumption of organic solvents. chromatographyonline.com Coupling to an MS detector allows for the sensitive and selective quantification of individual enantiomers. researchgate.net

Table 2: Representative LC-MS/MS and SFC-MS Parameters
ParameterLC-MS/MS ExampleSFC-MS (Chiral) Example
ColumnC18 (e.g., Atlantis C18, 100 mm x 3.9 mm, 5 µm) nih.govPolysaccharide-based Chiral Stationary Phase (CSP) researchgate.net
Mobile Phase / EluentGradient of 0.1% Formic Acid in Water and Methanol nih.govSupercritical CO₂ with Methanol as co-solvent researchgate.net
Flow Rate1.0 mL/min nih.gov3.0 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (Precursor > Product)e.g., m/z 234.2 > 135.1e.g., m/z 234.2 > 135.1 (for each enantiomer)
ApplicationQuantification in plasma samplesEnantioselective quantification in research samples

Method Development for Trace Analysis of Piperidine Compounds in Research Samples

Trace analysis involves the detection and quantification of substances at very low concentrations, often in the nanogram per milliliter (ng/mL) or lower range. This is particularly relevant for the analysis of piperidine-based compounds that may be present as impurities or metabolites in various research samples, including environmental or biological matrices. nih.gov The primary challenge in trace analysis is distinguishing the analyte signal from the high background noise and interferences caused by the sample matrix (matrix effects). capes.gov.br

Developing a robust method for trace analysis requires careful optimization of several stages:

Sample Preparation: This is a critical step to isolate the analyte and remove interfering components. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to clean up the sample and concentrate the analyte before analysis. unam.mx

Chromatographic Separation: High-efficiency separation using UPLC or specialized HPLC columns is necessary to resolve the analyte from co-eluting matrix components.

Detection: Highly sensitive and selective detectors, primarily tandem mass spectrometry (MS/MS), are required to achieve the necessary low limits of detection and quantification. nih.gov

For instance, a method for determining trace levels of a piperidine impurity in a pharmaceutical ingredient would involve dissolving the sample, followed by direct injection or a simple dilution, and analysis by a validated LC-MS/MS method with a detection limit significantly lower than regulatory thresholds. nih.gov

Table 3: Key Parameters in a Trace Analysis Method via LC-MS/MS
ParameterExample Condition/ValueRationale
Sample MatrixHuman PlasmaA complex biological matrix requiring extensive cleanup.
Sample PreparationSolid-Phase Extraction (SPE)Provides effective removal of proteins and phospholipids, and allows for sample concentration. unam.mx
ChromatographyUPLCOffers high resolution and speed, improving separation from matrix interferences.
DetectionTandem Mass Spectrometry (MS/MS)Ensures high selectivity and sensitivity for reliable quantification at trace levels. nih.gov
Achieved Limit of Quantitation (LOQ)0.03 µg/mL nih.govDemonstrates the method's ability to accurately measure very low concentrations of the analyte.

Potentiometric Titration for pKa Determination in Research Contexts

The acid dissociation constant (pKa) is a fundamental physicochemical property that describes the extent of ionization of a molecule at a given pH. For a basic compound like this compound, the pKa value is critical for understanding its behavior in different environments, which is vital in many research contexts.

Potentiometric titration is a highly accurate and common technique for determining pKa values. The method involves the gradual addition of a standardized titrant (an acid or a base) to a solution of the compound while monitoring the pH with a high-precision electrode. scispace.com A titration curve is generated by plotting the pH of the solution against the volume of titrant added. researchgate.net

For a basic compound, a standardized acid is used as the titrant. The pKa can be determined from the pH at the half-equivalence point of the titration, where the concentrations of the protonated (ionized) and neutral (unionized) forms of the molecule are equal. who.int The analysis of the titration curve shape allows for the precise calculation of this value.

Table 4: Representative Data from Potentiometric pKa Determination
Volume of HCl added (mL)Measured pHComment
0.0010.50Initial pH of the basic compound solution.
2.509.50Buffering region.
5.009.10Half-equivalence point (pH ≈ pKa). who.int
7.508.70Buffering region.
10.006.20Equivalence point (steepest slope).
12.002.80Excess acid.
Calculated pKa Value: 9.10

Future Research Perspectives and Emerging Directions

Challenges and Opportunities in the Development of Selective Probes Based on Piperidine (B6355638) Scaffolds

The development of highly selective chemical probes is essential for elucidating the function of proteins and validating new drug targets. nih.gov The piperidine scaffold, including derivatives like 3-(4-Ethoxy-2-methylphenyl)piperidine, presents both significant opportunities and distinct challenges in this endeavor.

Challenges: A primary challenge is achieving exquisite target selectivity. The piperidine framework is a "privileged scaffold," a structural motif that can bind to a wide array of biological receptors. wikipedia.org This promiscuity can lead to off-target effects, complicating the interpretation of biological data. chemrxiv.org Furthermore, the conformational flexibility of the six-membered piperidine ring means that molecules can adopt multiple shapes, only one of which may be optimal for binding to the desired target. Designing probes that are "locked" into a bioactive conformation is a considerable synthetic hurdle. High-quality chemical probes must also meet more stringent selectivity criteria than therapeutic drugs to ensure that observed biological effects can be confidently attributed to the modulation of a specific target.

Opportunities: The versatility of the piperidine scaffold is also its greatest strength. Its prevalence in approved drugs underscores its favorable physicochemical and pharmacokinetic properties. thieme-connect.comencyclopedia.pub Strategic modifications to the piperidine ring and its substituents can enhance biological activity and selectivity. thieme-connect.com The introduction of chiral centers, as is inherent in a substituted piperidine like this compound, allows for stereospecific interactions with targets, which can dramatically improve binding affinity and selectivity. By systematically exploring substitutions on both the phenyl and piperidine rings, researchers can fine-tune the molecule's properties to create highly potent and selective probes for investigating complex biological systems. chemrxiv.org

Table 1: Challenges and Opportunities in Piperidine-Based Probe Development

Aspect Challenges Opportunities
Binding Selectivity Piperidine is a "privileged scaffold" with inherent promiscuity, leading to potential off-target binding. Strategic functionalization and stereochemistry can achieve high selectivity for specific protein targets.
Conformational Flexibility The piperidine ring's flexibility can make it difficult to design probes with a fixed, optimal binding conformation. The scaffold's versatility allows it to be adapted to a wide variety of protein binding sites.
Probe Quality Chemical probes require higher selectivity than drugs to provide unambiguous biological insights. The scaffold's proven "drug-like" properties provide a strong foundation for developing probes with good cell permeability and metabolic stability.

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The ability to synthesize a wide variety of piperidine analogues is crucial for exploring structure-activity relationships (SAR) and developing novel chemical probes or therapeutic candidates. Future research will heavily rely on the development of more efficient, diverse, and sustainable synthetic methods.

The creation of polysubstituted piperidines with precise stereochemical control remains a significant objective in organic synthesis. nih.gov Recent advances are moving beyond classical methods to provide greater access to chemical diversity.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally complex and diverse small molecules from simple starting materials. Applying DOS to the piperidine scaffold can generate large libraries of unique compounds, which are invaluable for high-throughput screening campaigns to identify new biological activities.

Catalytic Methods: The use of transition metal catalysts (e.g., palladium, gold, rhodium) has enabled novel cyclization and cross-coupling reactions, providing access to previously difficult-to-synthesize piperidine derivatives with high stereoselectivity. acs.org Recently, a modular approach combining biocatalytic oxidation with nickel electrocatalysis has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. This includes the use of water as a solvent, solvent-free reactions, and non-toxic catalysts to reduce the environmental impact of piperidine synthesis. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and efficiency. Implementing flow protocols for piperidine synthesis can accelerate the production of analogues for research and development.

These advanced methodologies will be key to unlocking the full potential of the this compound scaffold by enabling the rapid and efficient creation of a diverse range of derivatives for biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Piperidine Research and Design

Predictive Modeling: ML algorithms can be trained on large datasets of known piperidine-containing compounds to build models that predict various properties, such as bioactivity against specific targets, absorption, distribution, metabolism, and excretion (ADME), and potential toxicity. nih.govrepcomseet.org These in silico predictions allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. clinmedkaz.org

De Novo Design: AI can be used to design entirely new piperidine-based molecules tailored to specific criteria. Generative models can explore vast chemical space to propose novel structures with high predicted affinity for a biological target and favorable drug-like properties. researchgate.net

Retrosynthesis Planning: A major challenge in organic chemistry is determining the most efficient way to synthesize a complex molecule. AI-powered retrosynthesis tools can analyze a target structure, such as a complex derivative of this compound, and propose viable synthetic pathways by drawing on vast databases of chemical reactions. nih.govengineering.org.cnchemcopilot.com This can help chemists devise more efficient and innovative routes to target molecules. acs.orgnih.gov

By integrating AI and ML, researchers can navigate the complexities of piperidine chemistry more effectively, leading to the faster discovery and optimization of new functional molecules. astrazeneca.com

Table 2: Applications of AI/ML in Piperidine Research

Application Area Description Potential Impact
Predictive Modeling Using ML to forecast bioactivity, physicochemical properties, and ADME/Tox profiles of novel piperidine derivatives. researchgate.net Reduces failure rates by prioritizing the synthesis of compounds with higher probabilities of success.
De Novo Design Employing generative AI models to create new piperidine structures optimized for specific biological targets. Expands access to novel chemical matter beyond what is intuitively designed by chemists.
Retrosynthesis Planning Utilizing AI to identify and propose efficient synthetic routes to complex piperidine targets. chemcopilot.com Accelerates the synthesis of lead compounds and reduces resource expenditure in chemical development.

Investigation of Advanced Applications of this compound in Chemical Biology and Material Science Research

While the phenylpiperidine scaffold is well-established in pharmacology, its potential in other advanced scientific fields remains largely untapped. wikipedia.orgpainphysicianjournal.comnih.gov Future research on this compound and related structures could pioneer new applications in chemical biology and material science.

Chemical Biology: Beyond its use as a pharmacological agent, the this compound scaffold could be developed into sophisticated tool compounds for chemical biology. nih.gov By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, this molecule could be transformed into a chemical probe to:

Visualize the localization of specific receptors within cells and tissues.

Identify the protein binding partners of phenylpiperidine ligands through affinity purification and mass spectrometry.

Map the binding site of the molecule on its target protein.

These tools would provide invaluable insights into the biological roles of the targets modulated by this class of compounds.

Material Science: The unique structural and electronic properties of piperidine derivatives suggest their potential as building blocks for novel functional materials.

Polymers: The piperidine nitrogen atom can be used as a reactive site for polymerization. biosynce.com Piperidine-based polymers could exhibit unique properties, such as thermal stability or specific solubility, making them suitable for applications in electronics as insulating materials or in medicine as components of drug delivery systems. nih.gov

Metal-Organic Frameworks (MOFs): The piperidine and phenyl rings can act as ligands to coordinate with metal ions, forming porous, crystalline materials known as MOFs. These materials have potential applications in gas storage, catalysis, and chemical sensing.

Catalysis: Chiral piperidine derivatives can serve as ligands for metal catalysts used in asymmetric synthesis, helping to produce enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. rsc.org

Nanomaterials: Piperidine can be used to functionalize nanomaterials like graphene quantum dots, creating novel hybrid materials that can act as reusable, magnetically separable catalysts for organic reactions. researchgate.net

The exploration of these advanced applications could significantly broaden the utility of the this compound scaffold, extending its impact far beyond its traditional pharmacological roles.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Ethoxy-2-methylphenyl)piperidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via reactions with aryl halides under alkaline conditions (e.g., NaOH in dichloromethane) . Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
  • Catalyst use : Piperidine can act as a catalyst in Knoevenagel condensations for related structures .
  • Purification : Column chromatography or recrystallization (as in sulfonylpiperidine derivatives) ensures >99% purity .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and piperidine ring conformation .
  • Chromatography : HPLC or TLC (e.g., Rf value comparisons) to assess purity .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Q. What safety protocols should be followed given limited toxicity data for this compound?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) and work in fume hoods to minimize inhalation/contact .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Emergency response : Follow GHS guidelines (e.g., P301+P310 for ingestion, P305+P351+P338 for eye contact) .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies during synthesis of this compound?

  • Methodological Answer :
  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous piperidin-4-one derivatives .
  • NMR coupling constants : Analyze 3JHH^3J_{HH} values to infer trans/cis configurations in the piperidine ring .

Q. How can computational chemistry predict the pharmacological interactions of this compound?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model binding affinities with target receptors (e.g., serotonin or dopamine receptors) .
  • QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using PubChem-derived datasets .

Q. What in vitro models are appropriate for assessing potential neuropharmacological effects?

  • Methodological Answer :
  • Receptor binding assays : Test affinity for CNS targets (e.g., σ receptors) using radioligand displacement assays .
  • Enzyme inhibition studies : Evaluate monoamine oxidase (MAO) or acetylcholinesterase inhibition via spectrophotometric methods .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Validate purity : Reanalyze compound purity via HPLC to rule out impurities affecting bioactivity .
  • Orthogonal assays : Confirm results using multiple techniques (e.g., SPR for binding kinetics alongside computational docking) .
  • Metabolic stability : Assess hepatic microsomal stability to identify rapid degradation masking predicted activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.